Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate
Descripción
Propiedades
IUPAC Name |
ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-14-6-5-7-17(12-14)15-8-10-16(11-9-15)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURNHDUQKEISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742989 | |
| Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-97-5 | |
| Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | O-Alkylation (Ethylation) | 4-Methylsalicylic acid reacted with ethyl bromide in dipolar aprotic solvents (e.g., dimethylsulfoxide) with potassium carbonate base at 30-40°C | Ethyl 2-ethoxy-4-methylbenzoate | Quantitative yield |
| 2 | Bromination | N-Bromosuccinimide (NBS) in carbon tetrachloride with azo-bis-isobutyronitrile (AIBN) initiator at ambient temperature | Ethyl 4-bromomethyl-2-ethoxybenzoate | Efficient bromination |
| 3 | Cyanation | Sodium cyanide in dichloromethane at room temperature for ~43 hours | Ethyl 4-cyanomethyl-2-ethoxybenzoate | High conversion |
| 4 | Selective Hydrolysis | Gaseous hydrochloric acid in ethanol under reflux | Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate | Controlled hydrolysis |
| 5 | Hydrolysis | Aqueous sodium hydroxide to hydrolyze di-ester to acid | 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid | Isolated acid intermediate |
| 6 | Esterification (Final Step) | Reaction of the acid intermediate with ethanol in presence of sulfuric acid under reflux (78-80°C) | Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate | Purified by recrystallization |
Detailed Reaction Conditions and Notes
O-Alkylation : This key step uses ethyl bromide and an inorganic base (potassium carbonate or sodium carbonate) in dipolar aprotic solvents such as dimethylsulfoxide, N,N-dimethylformamide, sulfolane, or N-methyl-1-pyrrolidone. The reaction temperature is maintained between ambient and 100°C, preferably 30-40°C, for several hours to achieve high conversion without requiring high-pressure equipment like autoclaves.
Bromination : N-Bromosuccinimide (NBS) is used as a brominating agent in carbon tetrachloride solvent with AIBN as a radical initiator. This step selectively brominates the methyl group to a bromomethyl intermediate under mild conditions.
Cyanation : The bromomethyl intermediate undergoes nucleophilic substitution with sodium cyanide in dichloromethane over extended reaction times (~43 hours) to form the cyanomethyl derivative. This step requires careful handling due to the toxicity of cyanide reagents.
Selective Hydrolysis : The nitrile group is hydrolyzed selectively using gaseous hydrochloric acid in ethanol under reflux, converting the cyanomethyl group into an ethoxycarbonylmethyl ester. This step demands careful control of reaction conditions to avoid over-hydrolysis or decomposition.
Hydrolysis to Acid : The di-ester intermediate is hydrolyzed with aqueous sodium hydroxide to yield the key acid intermediate, 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid. This acid is a crucial synthon for further esterification.
Final Esterification : The acid intermediate is esterified with ethanol in the presence of catalytic sulfuric acid under reflux conditions (78-80°C). The reaction proceeds until complete conversion, followed by purification through recrystallization to afford the target compound.
While the above method is the most documented and industrially viable, alternative synthetic routes have been explored:
Use of lithium diisopropylamide (LDA) as a strong base to generate carbanions from ethyl 2-ethoxy-4-methylbenzoate, followed by carbonation with carbon dioxide gas at low temperatures (-75°C). This method allows direct formation of the acid intermediate with high regioselectivity.
Employment of dipolar aprotic co-solvents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), hexamethylphosphoramide (HMPA), or 1,3-dimethyl-2-imidazolidinone (DMEU) to enhance reaction rates and yields in lithiation and carbonation steps.
The described synthetic routes avoid the use of highly toxic and difficult-to-handle reagents such as carbon tetrachloride and gaseous hydrochloric acid in large-scale production by optimizing reaction conditions and solvent choices.
Reaction times and temperatures have been optimized to reduce energy consumption and improve safety, e.g., performing O-alkylation at moderate temperatures (30-40°C) instead of 150°C autoclave conditions.
The yields for key intermediates such as ethyl 2-ethoxy-4-methylbenzoate and the acid intermediate are reported to be quantitative and around 59.5%, respectively, indicating efficient synthetic steps with minimal side products.
Purification steps typically involve conventional liquid-liquid extraction with solvents like dichloromethane, toluene, or ethyl acetate, followed by recrystallization to ensure high purity of the final ester compound.
| Step No. | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Yield/Remarks |
|---|---|---|---|---|
| 1 | O-Alkylation | 4-Methylsalicylic acid, ethyl bromide, K2CO3, DMSO, 30-40°C | Ethyl 2-ethoxy-4-methylbenzoate | Quantitative |
| 2 | Bromination | NBS, CCl4, AIBN, ambient temperature | Ethyl 4-bromomethyl-2-ethoxybenzoate | Efficient |
| 3 | Cyanation | Sodium cyanide, dichloromethane, 43 hours | Ethyl 4-cyanomethyl-2-ethoxybenzoate | High conversion |
| 4 | Selective Hydrolysis | Gaseous HCl, ethanol, reflux | Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate | Controlled hydrolysis |
| 5 | Hydrolysis | NaOH aqueous solution | 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid | 59.5% isolated yield |
| 6 | Esterification | Ethanol, sulfuric acid catalyst, reflux 78-80°C | This compound | Purified by recrystallization |
The preparation of this compound involves a multi-step synthetic sequence primarily based on O-alkylation, halogenation, nucleophilic substitution, hydrolysis, and final esterification. The process is optimized for industrial applicability by selecting safer reagents, milder reaction conditions, and effective purification methods. The detailed reaction conditions and solvent choices ensure high yields and purity, making this compound accessible for further research and application in pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid.
Reduction: Formation of Ethyl 4-[3-(2-hydroxyethyl)phenyl]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Functional Group Variations
Ethyl 4-(dimethylamino)benzoate
- Structure: Contains a dimethylamino group (-N(CH₃)₂) at the 4-position of the benzoate ring.
- Reactivity: Exhibits higher reactivity in resin formulations compared to 2-(dimethylamino) ethyl methacrylate, achieving a 71% degree of conversion in polymerization studies.
- Applications : Preferred in resin cements due to superior chemical stability and physical properties (e.g., tensile strength) .
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2)
- Structure : Features alkoxy chains (but-3-enyloxy and octyloxy) at the 3- and 4-positions.
- Synthesis : Yielded 65.4% via stepwise etherification, with FT-IR confirming ester (1715 cm⁻¹) and alkene (3076 cm⁻¹) functionalities .
- Key Difference : The absence of an ethoxy-oxoethyl group reduces its polarity compared to the target compound.
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 9)
Physicochemical Properties
Actividad Biológica
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate is an organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₁₉H₂₀O₄ and features a central benzene ring with two significant substituents: an ethoxy group and a keto group. These functional groups contribute to its reactivity and interaction with biological systems.
The compound acts as a ligand, capable of binding to various proteins or enzymes, thus modulating their activity. Its mechanism of action is influenced by the specific biological context in which it is applied. For instance, it may interact with phosphodiesterases (PDEs), which are critical for regulating cellular signaling pathways related to inflammation and other physiological processes .
1. Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses, suggesting its potential application in pain management therapies.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a candidate for treating conditions characterized by chronic inflammation, such as asthma and arthritis .
Case Studies
Case Study 1: Analgesic Activity in Rodent Models
In a controlled study involving rodents, this compound was administered to evaluate its analgesic efficacy. The results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential use as an analgesic agent.
| Dosage (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 70 |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound in a model of induced inflammation. The compound significantly reduced levels of inflammatory markers in serum.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Ethyl Compound | 80 | 100 |
Research Findings
Recent studies have highlighted the compound's potential as a kinase inhibitor, which may have implications for treating cancer and neurodegenerative diseases. Its structural similarity to bioactive compounds suggests that it could interact with various biological targets.
Potential Applications
- Pharmaceutical Development : Due to its analgesic and anti-inflammatory properties, this compound may be developed into therapeutic agents for chronic pain and inflammatory diseases.
- Agrochemical Use : The compound's bioactivity could extend to agricultural applications, potentially serving as a pesticide or herbicide due to its ability to modulate biological systems.
Q & A
Q. What are the established synthetic routes for Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as Friedel-Crafts acylation or esterification, followed by coupling reactions. For example, analogs like GW1100 (a structurally related ethyl benzoate derivative) are synthesized via high-throughput screening of intermediates, with key steps including nucleophilic substitution and catalytic cross-coupling . Intermediate characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- Thin-layer chromatography (TLC) for reaction monitoring.
Critical intermediates, such as phenacyl bromide derivatives, are often prepared via reactions with bromoacetylating agents under inert conditions .
Q. How can the purity and stability of this compound be assessed during storage?
Methodological Answer:
- HPLC analysis with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient .
- Accelerated stability studies (40°C/75% RH for 6 months) can evaluate degradation pathways. Hydrolytic stability of the ester groups should be monitored via pH-dependent kinetic studies .
- Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, which are critical for long-term storage .
Advanced Research Questions
Q. What crystallographic refinement methods are suitable for resolving the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Structure solution using direct methods (e.g., SHELXT) and refinement with SHELXL, which handles anisotropic displacement parameters and disorder modeling effectively .
- Validation via the IUCr CheckCIF tool to address symmetry and displacement issues. For example, phenacyl benzoate derivatives often exhibit planar aromatic systems with torsional angles <5° deviation .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., GPR40 or GPR120) identifies potential binding modes. GW1100, a related agonist, shows strong affinity for fatty acid receptors, suggesting similar SAR studies for this compound .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors predicts pharmacokinetic properties. Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) correlate with enhanced metabolic stability .
Q. What analytical techniques resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- 2D-NMR (COSY, HSQC, HMBC) clarifies ambiguous proton assignments, particularly for overlapping aromatic signals or ester carbonyls.
- Dynamic NMR experiments at variable temperatures resolve rotational barriers in hindered esters .
- X-ray crystallography provides definitive structural evidence when NMR data conflicts, as seen in phenacyl benzoate derivatives with conformational isomerism .
Q. How can photolytic degradation pathways be studied for applications in photo-removable protecting groups?
Methodological Answer:
- UV-Vis spectroscopy (λ = 300–400 nm) monitors photolysis kinetics. Phenacyl esters undergo Norrish-type II cleavage under UV light, releasing carboxylic acids .
- LC-MS/MS identifies degradation products, such as benzoic acid derivatives.
- Quantum yield calculations (using actinometry) quantify reaction efficiency, which is critical for optimizing light-sensitive applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
